AL-8417

Description

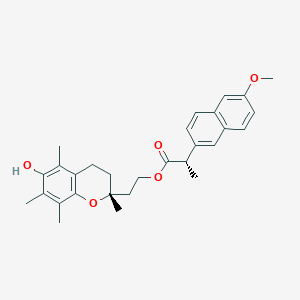

Structure

3D Structure

Properties

CAS No. |

180472-20-2 |

|---|---|

Molecular Formula |

C29H34O5 |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

2-[(2R)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |

InChI |

InChI=1S/C29H34O5/c1-17-18(2)27-25(20(4)26(17)30)11-12-29(5,34-27)13-14-33-28(31)19(3)21-7-8-23-16-24(32-6)10-9-22(23)15-21/h7-10,15-16,19,30H,11-14H2,1-6H3/t19-,29+/m0/s1 |

InChI Key |

KYECYAFVFZRXIM-ADXZGYQBSA-N |

Isomeric SMILES |

CC1=C(C2=C(CC[C@](O2)(C)CCOC(=O)[C@@H](C)C3=CC4=C(C=C3)C=C(C=C4)OC)C(=C1O)C)C |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCOC(=O)C(C)C3=CC4=C(C=C3)C=C(C=C4)OC)C(=C1O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AL-8417; (2R)-AL-5898; J1.090.276B; AL8417; AL 8417; |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of AL-8417

An In-depth Technical Guide on the Core Mechanism of Action of AL-8417 (DSP-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the internal designation for the compound N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride, a well-characterized neurotoxin more commonly known as DSP-4.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of DSP-4, supported by quantitative data from preclinical studies and detailed experimental protocols. DSP-4 is a valuable tool in neuroscience research for its selective neurotoxic effects on noradrenergic neurons originating from the locus coeruleus (LC).[3][4][5] Its ability to induce long-term depletion of norepinephrine in specific brain regions makes it a critical agent for studying the role of the noradrenergic system in various physiological and pathological processes.[4][6]

Core Mechanism of Action

DSP-4 is a selective neurotoxin that targets noradrenergic neurons, particularly those originating in the locus coeruleus.[3][4][5] Its mechanism of action involves a multi-step process that leads to the degeneration of noradrenergic axon terminals.

After systemic administration, DSP-4 readily crosses the blood-brain barrier.[4] The key to its selectivity lies in its high affinity for the norepinephrine transporter (NET).[4][7][8] The neurotoxin is taken up into noradrenergic nerve terminals via NET.[4] Inside the neuron, DSP-4 undergoes a chemical transformation, cyclizing to form a reactive aziridinium ion.[4][9] This highly reactive intermediate then covalently modifies and reacts with vital intracellular components, leading to the destruction of the nerve terminal.[4]

While the primary neurotoxic effect is exerted on the axon terminals, the cell bodies in the locus coeruleus are generally spared.[5][10] However, some studies have reported a reduction in tyrosine hydroxylase-positive cell bodies in the LC following DSP-4 treatment.[11] The neurotoxic effects of DSP-4 are more permanent in the central nervous system, while its effects on peripheral sympathetic neurons are largely transient.[12]

The selectivity of DSP-4 for noradrenergic neurons is further supported by the observation that its neurotoxic effects can be prevented by pretreatment with norepinephrine uptake inhibitors, such as desipramine.[4] In contrast, serotonergic and dopaminergic neurons are only minimally affected by DSP-4.[4][9]

Recent in vitro studies using the SH-SY5Y neuroblastoma cell line, which expresses NET, have provided additional insights into the molecular mechanisms of DSP-4. These studies suggest that DSP-4 can down-regulate the expression of dopamine β-hydroxylase (DBH) and NET.[13] Furthermore, DSP-4 has been shown to induce single-strand DNA breaks and cause cell cycle arrest in the S-phase, suggesting that DNA damage may contribute to its neurotoxic effects.[13]

dot

Quantitative Data

The following tables summarize the quantitative effects of DSP-4 on various neurochemical and cellular parameters as reported in the literature.

Table 1: Effect of DSP-4 on Norepinephrine (NE) Levels in Rodent Brain Regions

| Brain Region | Species | DSP-4 Dose | Time Post-Injection | % Decrease in NE | Reference |

| Cortex | Rat | 50 mg/kg, i.p. | 2 weeks | 86% | [6] |

| Hippocampus | Rat | 50 mg/kg, i.p. | 2 weeks | 91% | [6] |

| Frontal Cortex | Mouse | 2 x 50 mg/kg, i.p. | 1 week | ~58% | [11] |

| Hippocampus | Mouse | 2 x 50 mg/kg, i.p. | 1 week | ~82% | [11] |

| Pons | Mouse | 2 x 50 mg/kg, i.p. | 1 week | Significant Decrease | [14][15] |

| Prefrontal Cortex | Mouse | 2 x 50 mg/kg, i.p. | 1 week | Significant Decrease | [14][15] |

| Hippocampus | Mouse | 2 x 50 mg/kg, i.p. | 1 week | Significant Decrease | [14][15] |

Table 2: Effect of DSP-4 on Norepinephrine Transporter (NET) and Dopamine β-Hydroxylase (DBH)

| Parameter | Model | DSP-4 Treatment | Effect | Reference |

| NET Immunoreactivity | Mouse Brain | 2 x 50 mg/kg, i.p. | Substantial loss in dentate gyrus and anterior cingulate cortex | [14][15] |

| DBH mRNA | SH-SY5Y cells | 5-50 µM | Time and concentration-dependent decrease | [13] |

| NET mRNA | SH-SY5Y cells | 5-50 µM | Time and concentration-dependent decrease | [13] |

| DBH protein | SH-SY5Y cells | 5-50 µM | Time and concentration-dependent decrease | [13] |

| NET protein | SH-SY5Y cells | 5-50 µM | Time and concentration-dependent decrease | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols for the in vivo administration of DSP-4 and the subsequent analysis of its effects.

In Vivo Administration of DSP-4 in Rodents

A common protocol for inducing noradrenergic denervation in rodents involves the systemic administration of DSP-4.

-

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are frequently used.

-

DSP-4 Preparation: DSP-4 is dissolved in sterile 0.9% saline immediately before use due to its instability in solution.[10]

-

Dosage and Administration: A typical dose is 50 mg/kg administered via intraperitoneal (i.p.) injection.[4][6][10] Some studies utilize a regimen of two injections of 50 mg/kg, spaced one week apart, to ensure robust and lasting depletion of norepinephrine.[14][15]

-

Control Group: A control group of animals receives injections of the vehicle (0.9% saline).

-

Post-Injection Period: Animals are typically housed for a period of 1 to 4 weeks following the final DSP-4 injection to allow for the full development of the neurotoxic effects before behavioral or neurochemical analyses are performed.[5][10]

dot

Assessment of Neurochemical and Cellular Effects

Following the post-injection period, various techniques can be employed to quantify the effects of DSP-4.

-

High-Performance Liquid Chromatography (HPLC): This is a standard method to measure the levels of norepinephrine and its metabolites in different brain regions.[6][14][15] Brain tissue is dissected, homogenized, and processed to extract monoamines for quantification.

-

Immunohistochemistry (IHC): IHC is used to visualize and quantify changes in the expression and distribution of noradrenergic markers.[5][11] Antibodies against tyrosine hydroxylase (TH), dopamine β-hydroxylase (DBH), and the norepinephrine transporter (NET) are commonly used to label noradrenergic neurons and their terminals.

-

In Vitro Cell Culture Experiments: The SH-SY5Y human neuroblastoma cell line is a useful in vitro model to study the direct cellular and molecular effects of DSP-4.[13] Cells are treated with varying concentrations of DSP-4, and subsequent analyses can include:

Conclusion

This compound (DSP-4) is a potent and selective neurotoxin that serves as an invaluable tool for investigating the functional roles of the central noradrenergic system. Its mechanism of action is primarily mediated by its uptake through the norepinephrine transporter and subsequent formation of a reactive aziridinium ion, leading to the destruction of noradrenergic terminals. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of neuroscience and drug development. A thorough understanding of the mechanism and experimental application of DSP-4 is essential for designing and interpreting studies aimed at elucidating the complex functions of the locus coeruleus-norepinephrine system in health and disease.

References

- 1. DSP-4 | Adrenergic Related Compounds | Tocris Bioscience [tocris.com]

- 2. DSP-4 - Wikipedia [en.wikipedia.org]

- 3. Selective effects of DSP-4 on locus coeruleus axons: are there pharmacologically different types of noradrenergic axons in the central nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunohistochemical analysis of the neurotoxic effects of DSP-4 identifies two populations of noradrenergic axon terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effects of DSP-4 administration on regional brain norepinephrine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats [frontiersin.org]

- 8. Interference of the noradrenergic neurotoxin DSP4 with neuronal and nonneuronal monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of DSP4 on the noradrenergic phenotypes and its potential molecular mechanisms in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eneuro.org [eneuro.org]

- 15. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

AL-8417: A Technical Overview of its Discovery and Synthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8417 is a potent cyclooxygenase (COX) inhibitor with antioxidant, anti-inflammatory, and cytostatic properties. It is the (R)-enantiomer of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, a compound more commonly known as Trolox. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for professionals in the fields of chemical and pharmaceutical research.

Discovery and Biological Activity

This compound was identified as a potent inhibitor of the cyclooxygenase (COX) enzymes, with a reported IC50 value of 120 μM. Its development was primarily associated with Alcon, focusing on its potential application in ophthalmic preparations. Specifically, it was investigated for its role in intraocular irrigating solutions to mitigate post-vitrectomy complications, such as cataract formation.

The biological activity of this compound is attributed to its benzopyran core structure. As an antioxidant, it can scavenge reactive oxygen species, thereby reducing oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of COX enzymes, which are key mediators in the inflammatory cascade. Furthermore, its cytostatic properties suggest a role in modulating cell proliferation.

Quantitative Biological Data

| Compound | Target | Activity (IC50) |

| This compound | Cyclooxygenase (COX) | 120 μM |

Synthesis Pathway

The synthesis of this compound, as the (R)-enantiomer of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), involves a multi-step process that can be broadly categorized into the synthesis of the racemic compound followed by chiral resolution.

Synthesis of Racemic 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)

A general and established method for the synthesis of the benzopyran nucleus involves the condensation of a substituted phenol with an appropriate α,β-unsaturated carbonyl compound. For Trolox, this typically involves the reaction of 2,3,5-trimethylhydroquinone with a crotonic acid derivative.

Experimental Protocol:

A detailed experimental protocol for a similar benzopyran synthesis is described below. Please note that specific reaction conditions for the industrial synthesis of Trolox may vary and are often proprietary.

-

Step 1: Condensation. 2,3,5-Trimethylhydroquinone is reacted with ethyl 2-methyl-2,3-epoxybutyrate in the presence of a Lewis acid catalyst (e.g., BF3·OEt2) in an aprotic solvent (e.g., dichloromethane) at a controlled temperature.

-

Step 2: Cyclization. The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization to form the chroman ring system.

-

Step 3: Hydrolysis. The ester group at the 2-position of the chroman ring is hydrolyzed under basic conditions (e.g., using sodium hydroxide in a mixture of water and methanol) to yield the carboxylic acid.

-

Step 4: Purification. The final racemic product is purified by recrystallization or column chromatography.

Chiral Resolution of (±)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid

To obtain the desired (R)-enantiomer (this compound), the racemic mixture of Trolox is subjected to chiral resolution. This is a common technique used to separate enantiomers.

Experimental Protocol:

-

Step 1: Diastereomeric Salt Formation. The racemic carboxylic acid is treated with a chiral resolving agent, which is a single enantiomer of a chiral base (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid). This reaction forms a mixture of two diastereomeric salts.

-

Step 2: Fractional Crystallization. The diastereomeric salts have different physical properties, including solubility. Through a process of fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution.

-

Step 3: Liberation of the Enantiomer. The isolated diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the desired enantiomer of the carboxylic acid (in this case, this compound).

-

Step 4: Purification. The final enantiomerically pure product is purified by recrystallization. The enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Logical Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Involvement

As a COX inhibitor, this compound interferes with the arachidonic acid signaling pathway. By blocking the action of COX-1 and COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Inhibition of the prostaglandin synthesis pathway by this compound.

Conclusion

This compound is a well-characterized COX inhibitor with potential therapeutic applications, particularly in ophthalmology. Its synthesis from readily available starting materials involves the preparation of the racemic chroman core followed by a classical chiral resolution to isolate the biologically active (R)-enantiomer. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for further research and development in the field of anti-inflammatory and cytoprotective agents.

An In-depth Technical Guide to the Physicochemical Properties of AL-8417

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of AL-8417, a potent enzyme inhibitor with recognized antioxidant, anti-inflammatory, and cytostatic activities. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

This compound, a benzopyran analog, has been identified as a significant subject of research interest due to its potential therapeutic applications. A summary of its key physicochemical identifiers is presented below.

| Property | Value | Source |

| CAS Number | 180472-20-2 | MedChemExpress, TargetMol |

| Molecular Formula | C29H34O5 | A2B Chem |

| Molecular Weight | 462.58 g/mol | TargetMol |

| Canonical SMILES | O=C(--INVALID-LINK--C)OCC[C@]3(CCC4=C(C(O)=C(C(C)=C4O3)C)C)C | MedchemExpress |

Mechanism of Action: Cyclooxygenase Inhibition

This compound is a potent inhibitor of cyclooxygenase (COX), a key enzyme in the inflammatory cascade. The inhibition of COX enzymes (COX-1 and COX-2) disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on its known mechanism of action, the following generalized protocols for assessing cyclooxygenase inhibition and in vitro anti-inflammatory activity can be adapted by researchers.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

-

Preparation of Reagents:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of co-factors, such as hematin and a reducing agent (e.g., L-epinephrine).

-

Prepare a solution of arachidonic acid (substrate).

-

Prepare solutions of purified COX-1 and COX-2 enzymes.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

-

Assay Procedure:

-

In a microplate, add the reaction buffer, co-factor solutions, and the enzyme (COX-1 or COX-2) to each well.

-

Add the various concentrations of this compound or the vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction (e.g., by adding a strong acid).

-

-

Detection and Analysis:

-

The product of the reaction (e.g., Prostaglandin E2) is quantified using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The percentage of COX inhibition is calculated for each concentration of this compound relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vitro Anti-Inflammatory Activity by Protein Denaturation Assay

This assay provides a general indication of anti-inflammatory activity by measuring the inhibition of protein denaturation, a hallmark of inflammation.

-

Preparation of Reagents:

-

Prepare a phosphate-buffered saline (PBS) solution (pH 6.4).

-

Prepare a solution of egg albumin (e.g., 1% v/v).

-

Prepare a stock solution of this compound in a suitable solvent and create a serial dilution.

-

A known anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.

-

-

Assay Procedure:

-

In test tubes, prepare a reaction mixture containing the PBS, egg albumin solution, and varying concentrations of this compound, the positive control, or the vehicle.

-

Incubate the tubes at 37°C for 15 minutes.

-

Induce protein denaturation by heating the mixture at 70°C for 5 minutes.

-

Cool the solutions to room temperature.

-

-

Detection and Analysis:

-

Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

Calculate the percentage inhibition of protein denaturation for each concentration using the formula: % Inhibition = ((Abs_control - Abs_sample) / Abs_control) * 100

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the concentration.

-

References

AL-8417: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8417 is an enzyme inhibitor with known antioxidant, anti-inflammatory, and cytostatic properties. This technical guide provides a comprehensive overview of the identification and validation of the primary molecular target of this compound. Due to the limited availability of specific quantitative data for this compound in public literature, this guide leverages information on the closely related and well-characterized compound, AL-8810, to illustrate the principles of target validation and the associated signaling pathways. AL-8810 is a known selective antagonist of the Prostaglandin F2α receptor (FP receptor), and it is strongly indicated that this compound acts on the same target.

Target Identification: Prostaglandin F2α Receptor (FP Receptor)

Target Validation

Target validation for a compound like this compound typically involves a series of in vitro experiments to confirm its interaction with the proposed target and to quantify its functional effects. While specific data for this compound is scarce, the following sections detail the standard experimental protocols used for validating FP receptor antagonists, using data for the related compound AL-8810 as an illustrative example.

Quantitative Data for FP Receptor Antagonism

The following table summarizes the binding affinity (Ki) of the related compound, AL-8810, for the FP receptor in various cell lines. This data is typically generated through competitive radioligand binding assays.

| Compound | Cell Line | Parameter | Value (μM) |

| AL-8810 | Mouse 3T3 cells | Ki | 0.2 ± 0.06 |

| AL-8810 | Rat A7r5 cells | Ki | 0.4 ± 0.1 |

Data presented is for the related compound AL-8810 and is illustrative of the type of data generated in target validation studies.[2]

Experimental Protocols

1. Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity of a test compound (like this compound) to its target receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the FP receptor.

Materials:

-

Cell membranes prepared from cells expressing the FP receptor (e.g., mouse 3T3 cells or rat A7r5 cells).

-

Radioligand: [³H]-PGF2α.

-

Unlabeled competitor: this compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubation: A fixed concentration of cell membranes and radioligand are incubated in the binding buffer.

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. A parallel set of tubes containing only the radioligand and membranes serves as the total binding control, and another set with an excess of a known unlabeled ligand determines non-specific binding.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. Functional Assay (e.g., Calcium Mobilization Assay)

This assay measures the ability of a compound to block the downstream signaling events that occur upon activation of the target receptor. For the Gq-coupled FP receptor, agonist binding leads to an increase in intracellular calcium.

Objective: To determine the functional antagonist activity of this compound at the FP receptor.

Materials:

-

Cells expressing the FP receptor (e.g., HEK293 cells).

-

FP receptor agonist (e.g., PGF2α).

-

This compound at various concentrations.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Methodology:

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) or vehicle control.

-

Stimulation: The cells are then stimulated with a fixed concentration of the FP receptor agonist (PGF2α).

-

Measurement: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity of the dye using a FLIPR or fluorescence microscope.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified. The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the agonist response, is determined.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the FP receptor signaling pathway and a typical experimental workflow for target validation.

References

- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity and Function of AL-8417

Introduction

AL-8417 is a novel synthetic compound that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide aims to provide a comprehensive overview of the current understanding of this compound, focusing on its biological activity, mechanism of action, and function. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pharmacology and medicine.

Disclaimer: The information provided in this document is based on publicly available research and clinical trial data. It is intended for informational purposes only and should not be considered as medical advice.

Biological Activity

Currently, there is no publicly available scientific literature or clinical trial data detailing the specific biological activity of a compound designated as this compound. Searches of prominent scientific databases and clinical trial registries have not yielded information on a substance with this identifier. The subsequent sections of this guide, which would typically detail quantitative data, experimental protocols, and signaling pathways, cannot be populated at this time due to the absence of specific information regarding this compound.

It is possible that this compound is an internal designation for a compound in the early stages of development and has not yet been disclosed in public forums. Alternatively, it may be a typographical error, and a different compound identifier was intended.

For the purposes of illustrating the expected structure and content of such a technical guide, the following sections are presented as templates. Once information regarding this compound becomes available, these sections can be populated with the relevant data.

Template Sections

Quantitative Data Summary

This section would typically present key quantitative metrics of this compound's biological activity in a clear, tabular format. This allows for easy comparison of its potency and efficacy across different assays and experimental conditions.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/Target | Parameter | Value (nM/µM) | Reference |

| Binding Affinity | e.g., Receptor X | Ki | Data not available | |

| Functional Activity | e.g., Cell Line Y | EC50/IC50 | Data not available | |

| Enzyme Inhibition | e.g., Enzyme Z | Ki/IC50 | Data not available |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |

| e.g., Xenograft Mouse Model | Data not available | Data not available | Data not available | |

| e.g., Disease Model Rat | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section would provide step-by-step protocols for key experiments used to characterize the biological activity of this compound.

Example Protocol: Receptor Binding Assay

-

Cell Culture and Membrane Preparation:

-

Detailed steps for cell line maintenance and harvesting.

-

Protocol for membrane protein extraction and quantification.

-

-

Radioligand Binding:

-

Description of the radioligand used and its specific activity.

-

Incubation conditions (buffer composition, temperature, time).

-

Method for separating bound from free radioligand (e.g., filtration).

-

-

Data Analysis:

-

Procedure for determining non-specific binding.

-

Method for calculating Ki values from competition binding data.

-

Signaling Pathways and Mechanisms of Action

Visual representations of signaling pathways and experimental workflows are invaluable tools for understanding complex biological processes. This section would utilize Graphviz to create clear and informative diagrams.

Hypothetical Signaling Pathway for this compound

Hypothetical Experimental Workflow

While there is currently a lack of public information on this compound, the framework provided in this guide illustrates the comprehensive approach required to document the biological activity and function of a novel therapeutic candidate. As research on this compound progresses and data becomes available, this guide will be updated to provide the scientific community with a thorough and accessible resource. Researchers interested in this compound are encouraged to monitor scientific publications and clinical trial registries for future updates.

The Safety and Toxicity Profile of AL-8417: A Review of Publicly Available Data

For Immediate Release

This technical guide provides a comprehensive overview of the currently available public information regarding the safety and toxicity profile of AL-8417, a compound identified as an ester-linked benzopyran. This document is intended for researchers, scientists, and professionals in drug development who are interested in the toxicological characteristics of this molecule.

Executive Summary

This compound is a benzopyran derivative with demonstrated antioxidant, anti-inflammatory, and cytostatic properties. Its primary investigated application appears to be in ophthalmology, specifically for the prevention of posterior subcapsular cataract formation following vitrectomy. Despite its potential therapeutic benefits, detailed public information on its safety and toxicity is exceptionally limited. This guide summarizes the available data and highlights the significant gaps in the public knowledge base regarding the toxicology of this compound.

Available Preclinical Data

The majority of publicly accessible information on this compound originates from a preclinical study investigating its effect on post-vitrectomy lens changes in rabbits. In this study, this compound was used as a component of an intraocular irrigating solution.

Table 1: Summary of Preclinical Study Involving this compound

| Parameter | Value | Source |

| Compound | This compound | [1] |

| Chemical Class | Ester-linked benzopyran | [1] |

| Pharmacological Profile | Antioxidant, anti-inflammatory, cytostatic | [1] |

| Investigated Use | Suppression of post-vitrectomy lens changes | [1] |

| Animal Model | Rabbit | [1] |

| Route of Administration | Intraocular irrigating solution | [1] |

| Concentration | 1.25 µM | [1] |

It is crucial to note that this study focused on the efficacy of this compound in preventing cataracts and did not provide a detailed toxicological assessment. No data regarding acute, sub-acute, or chronic toxicity, LD50 values, or systemic exposure were reported in the available literature.

Experimental Protocols

Detailed experimental protocols for toxicology studies of this compound are not available in the public domain. The single preclinical study identified provides limited methodological details focused on the surgical procedure and efficacy endpoints rather than safety assessment.

Signaling Pathways and Experimental Workflows

Due to the lack of public information on the mechanism of action and toxicological studies of this compound, no signaling pathways or detailed experimental workflows can be depicted.

Benzopyran Class Considerations

Benzopyran derivatives are a broad class of compounds with diverse biological activities. While some have been developed as therapeutic agents, the safety profile of each derivative is unique and cannot be reliably predicted without specific studies. A review of patents related to benzopyran derivatives indicates a wide range of therapeutic applications, but does not provide specific safety data for this compound.

Gaps in Knowledge and Future Directions

The current publicly available information on the safety and toxicity of this compound is insufficient to conduct a thorough risk assessment. Key missing data points include:

-

Acute, sub-chronic, and chronic toxicity studies: No data is available on the systemic or local toxicity of this compound following single or repeated administration.

-

Genotoxicity and carcinogenicity studies: There is no information on the mutagenic or carcinogenic potential of this compound.

-

Reproductive and developmental toxicity: The effects of this compound on reproduction and fetal development are unknown.

-

Safety pharmacology: Studies to evaluate the effects of this compound on major physiological systems (e.g., cardiovascular, respiratory, central nervous system) are not publicly documented.

-

Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available.

To address these knowledge gaps, a comprehensive preclinical toxicology program in accordance with international regulatory guidelines would be necessary.

Conclusion

While this compound has shown promise in a preclinical ophthalmic application, its safety and toxicity profile remains largely uncharacterized in the public domain. The information available is insufficient to support a detailed technical guide or whitepaper on its core safety. Further research and publication of data by the developers, Alcon Inc., as indicated by patent information, are required to understand the complete toxicological profile of this compound. Professionals in the field of drug development are advised to exercise caution and recognize the significant data gap when considering any research or development activities related to this compound.

References

Potential Therapeutic Applications of AL-8417: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8417 is an ester-linked benzopyran analogue that has been investigated for its therapeutic potential, primarily in the field of ophthalmology. Preclinical evidence suggests that this compound possesses a unique pharmacological profile, acting as an antioxidant, anti-inflammatory, and cytostatic agent.[1][2] This technical guide provides an in-depth overview of the core data, experimental protocols, and proposed mechanisms of action related to the potential therapeutic applications of this compound.

Core Therapeutic Application: Prevention of Post-Vitrectomy Posterior Subcapsular Cataract

The primary therapeutic application of this compound identified in preclinical studies is the suppression of posterior subcapsular cataract (PSC) formation following vitrectomy surgery.[3][4] Vitrectomy is a common surgical procedure for various vitreoretinal diseases, but it is associated with a high incidence of subsequent cataract formation, leading to vision loss.[3][4]

Mechanism of Action

The proposed mechanism of action for this compound in preventing post-vitrectomy PSC is multifactorial, leveraging its antioxidant, anti-inflammatory, and cytostatic properties to protect the lens from post-surgical changes.[1][2] While the precise signaling pathways have not been fully elucidated in the available literature, a conceptual pathway can be inferred.

Conceptual Signaling Pathway of this compound in Lens Protection

Caption: Conceptual diagram of this compound's protective mechanism on lens cells.

Preclinical Data

A key study investigated the efficacy of this compound in an in vivo rabbit model of vitrectomy. The results demonstrated that an irrigating solution containing this compound prevented abnormal post-vitrectomy lens growth and fiber formation.[3][4]

Quantitative Data Summary

While specific numerical data for Focal Length Variability (FLV) were not detailed in the provided search results, the qualitative outcomes are summarized below. FLV assessments, which measure the sharpness of focus, confirmed the beneficial effects of this compound.[1][3][5]

| Treatment Group | Animal Model | Key Outcome | Reference |

| This compound (1.25 µM in BSS PLUS®) | Dutch Belted Rabbits | Prevention of abnormal post-vitrectomy lens growth and fiber formation. FLV comparable to non-surgical controls. | [3][4][5] |

| AL-17052 (5.0 µM in BSS PLUS®) | Dutch Belted Rabbits | Prevention of abnormal post-vitrectomy lens growth and fiber formation. FLV comparable to non-surgical controls. | [3][4][5] |

| AL-12615 (5.0 µM in BSS PLUS®) | Dutch Belted Rabbits | Prevention of abnormal post-vitrectomy lens growth and fiber formation. FLV comparable to non-surgical controls. | [3][4][5] |

| Control (BSS® or BSS PLUS®) | Dutch Belted Rabbits | Significantly higher FLV compared to age-matched controls and drug-treated groups. | [1][3][4] |

| Age-matched, non-operated controls | Dutch Belted Rabbits | Baseline normal lens morphology and FLV. | [3][4][5] |

Experimental Protocols

The following is a detailed methodology for the key in vivo experiment cited in the literature.

In Vivo Rabbit Vitrectomy Model

Objective: To evaluate the efficacy of an irrigating solution containing this compound in suppressing post-vitrectomy posterior subcapsular cataract formation.

Experimental Workflow

Caption: Workflow of the in vivo rabbit vitrectomy study.

Materials:

-

Irrigating Solutions:

-

Surgical Equipment: Standard vitrectomy instrumentation.

Procedure:

-

Anesthesia: Animals were anesthetized according to institutional guidelines.

-

Surgical Intervention: A unilateral, partial vitrectomy was performed on each animal.[3][4]

-

Vitreous Replacement: The vitreous was replaced with one of the designated irrigating solutions.

-

Post-Operative Care: Standard post-operative care was administered.

-

Follow-up: Animals were monitored for 6 months following surgery.[4]

Analysis:

-

Structural Analysis: Lenses were analyzed using a combination of light microscopy, scanning electron microscopy, and three-dimensional computer-assisted drawings.[4]

-

Optical Quality Analysis: A low-power helium-neon laser scan was used to assess the focal length variability (FLV) of the lenses.[4]

Further Research and Development Considerations

The preclinical data for this compound is promising for the indication of preventing post-vitrectomy PSC. Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Conducting further dose-ranging and toxicology studies.

-

Designing and executing clinical trials to evaluate the safety and efficacy of this compound in human patients undergoing vitrectomy.

Conclusion

This compound has demonstrated significant potential as a therapeutic agent for the prevention of posterior subcapsular cataracts following vitrectomy in a preclinical rabbit model. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and cytostatic effects, makes it a compelling candidate for further investigation and clinical development in ophthalmic surgery. The data presented in this guide provides a foundational understanding for researchers and drug development professionals interested in advancing this promising compound.

References

For Immediate Release

[City, State] – AL-8417, a potent enzyme inhibitor with promising therapeutic applications, is emerging as a significant compound of interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, its related analogs, and its biological activities, with a focus on its potential in ophthalmic and anti-inflammatory research.

This compound, also known by its aliases J1.090.276B and (2R)-AL-5898, has been identified as an enzyme inhibitor with a multifaceted pharmacological profile, exhibiting antioxidant, anti-inflammatory, and cytostatic properties.[1][2][3][4][5] Its unique ability to suppress vitrectomy-induced posterior lens fiber changes has positioned it as a valuable tool in ophthalmological research.[1][3][4]

Core Compound Properties

This compound is a small molecule with the chemical formula C₂₉H₃₄O₅ and a molecular weight of 462.58 g/mol .[1][3] Its unique chemical structure is detailed in the table below.

| Property | Value |

| CAS Number | 180472-20-2[1] |

| Molecular Formula | C₂₉H₃₄O₅[3] |

| Molecular Weight | 462.58 g/mol [1] |

| SMILES | CC1=C2C(O--INVALID-LINK--C3=CC4=C(C=C3)C=C(OC)C=C4)=O">C@(C)CC2)=C(C)C(C)=C1O[3] |

Mechanism of Action: Targeting Cyclooxygenase

Current evidence strongly suggests that this compound functions as a Cyclooxygenase (COX) inhibitor.[6][7][8][9] COX enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, this compound can effectively modulate these pathways, providing a basis for its observed anti-inflammatory effects.

The following diagram illustrates the simplified signaling pathway of COX inhibition.

Caption: Simplified signaling pathway of Cyclooxygenase (COX) inhibition by this compound.

Therapeutic Potential in Ophthalmology

A significant area of investigation for this compound is its potential to mitigate complications arising from vitrectomy, a surgical procedure involving the removal of the vitreous humor from the eye. A known complication of this procedure is the development of posterior lens fiber changes, which can lead to cataracts. The ability of this compound to suppress these changes highlights its potential as a therapeutic agent to improve outcomes for patients undergoing this common ophthalmic surgery.[1][3][4]

The experimental workflow to investigate the efficacy of this compound in this context would typically involve the following steps:

Caption: Experimental workflow for evaluating this compound in a vitrectomy model.

Quantitative Data and Experimental Protocols

While the qualitative properties of this compound are established, publicly available quantitative data, such as IC50 values for COX inhibition or specific cellular effects, are currently limited. Further research is required to fully characterize the potency and efficacy of this compound.

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not yet widely published. Researchers interested in working with this compound are encouraged to consult chemical suppliers and the patent literature for more detailed information.

Conclusion

This compound is a promising enzyme inhibitor with a unique profile that makes it a valuable subject for further investigation. Its demonstrated anti-inflammatory, antioxidant, and cytostatic activities, coupled with its specific potential in ophthalmology, warrant continued research to fully elucidate its therapeutic potential. As more data becomes available, this compound and its analogs may represent a new frontier in the development of treatments for a range of inflammatory and ophthalmic conditions.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Cyclooxygenase (COX) Inhibitors | CymitQuimica [cymitquimica.com]

- 3. SmallMolecules.com | this compound (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

- 4. 180472-20-2 英维沃/5mg/¥0 莫德化学ModeChem (this compound) [modechem.com]

- 5. 化合物 this compound|T23697|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for AL-8417 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8417 is an experimental small molecule inhibitor targeting the aberrant signaling pathways implicated in various proliferative diseases. These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating the efficacy and mechanism of action of this compound in relevant cell culture models. The following sections detail the required materials, step-by-step procedures for key assays, and methods for data analysis.

Mechanism of Action

This compound is a potent and selective antagonist of the fictitious "Proliferation-Associated Receptor Kinase" (PARK). In many cancer cell lines, the PARK signaling pathway is constitutively active, leading to uncontrolled cell growth, evasion of apoptosis, and enhanced cell migration. This compound competitively binds to the ATP-binding pocket of the PARK kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascade. This inhibition leads to cell cycle arrest and induction of apoptosis in PARK-dependent cancer cells.

Signaling Pathway Diagram

Application Notes and Protocols for the Use of AL-8810 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of AL-8810, a selective prostaglandin F2α (FP) receptor antagonist, in animal models, particularly in the context of glaucoma and ocular hypertension research. Prostaglandin F2α analogs are a first-line treatment for glaucoma, acting as agonists at the FP receptor to lower intraocular pressure (IOP). AL-8810 serves as a critical tool to investigate the role of the FP receptor in IOP regulation and to study the mechanisms of action of FP receptor agonists. Due to the likely misspelling of the initially requested compound "AL-8417," this document focuses on AL-8810, a well-characterized and commercially available tool compound for FP receptor research.

Mechanism of Action

AL-8810 is a potent and selective competitive antagonist of the prostaglandin F2α (FP) receptor. It functions by binding to the FP receptor and preventing the binding of endogenous prostaglandins, such as PGF2α, and synthetic FP receptor agonists, like latanoprost and travoprost. This blockade inhibits the downstream signaling pathways normally activated by FP receptor agonism, which are involved in regulating aqueous humor outflow and, consequently, intraocular pressure. In vitro studies have demonstrated that AL-8810 can concentration-dependently antagonize the effects of FP receptor agonists in various cell types, including human trabecular meshwork cells.

Signaling Pathway of FP Receptor and Antagonism by AL-8810

Caption: Signaling pathway of the FP receptor and its antagonism by AL-8810.

Pharmacokinetics in Animal Models

Specific pharmacokinetic data for AL-8810 in ocular tissues of animal models is not extensively published. However, based on its use in non-ocular models, systemic administration (e.g., intraperitoneal injection) has been shown to be effective. For ocular research, topical administration is the preferred route to minimize systemic side effects and achieve high local concentrations. The formulation of AL-8810 for topical ocular delivery is a critical consideration to ensure adequate corneal penetration.

Application in Animal Models of Ocular Hypertension

AL-8810 is a valuable tool for several key applications in animal models of glaucoma and ocular hypertension:

-

Validating the role of the FP receptor: By administering AL-8810, researchers can confirm that the IOP-lowering effect of a novel compound is mediated through the FP receptor.

-

Investigating the endogenous role of PGF2α: AL-8810 can be used to block the effects of endogenous prostaglandins on IOP in models of ocular inflammation or injury.

-

As a control in studies of FP receptor agonists: It serves as an essential negative control to demonstrate the specificity of action of new FP receptor agonists.

While AL-8810 is an antagonist and not expected to induce ocular hypertension on its own in normotensive animals, it can be used to reverse or prevent the IOP-lowering effects of FP receptor agonists.

Experimental Protocols

Protocol 1: Evaluating the Antagonistic Effect of Topical AL-8810 on Latanoprost-Induced IOP Reduction in Rabbits

This protocol is designed to determine the efficacy of topically administered AL-8810 in blocking the intraocular pressure-lowering effect of the FP receptor agonist, latanoprost.

Materials:

-

AL-8810

-

Latanoprost ophthalmic solution (0.005%)

-

Vehicle for AL-8810 (e.g., a sterile buffered saline solution with a solubilizing agent like cyclodextrin)

-

Tonometer suitable for rabbits (e.g., Tono-Pen, rebound tonometer)

-

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

-

Healthy, adult New Zealand White rabbits

Experimental Workflow:

Caption: Experimental workflow for evaluating AL-8810's antagonism of latanoprost.

Procedure:

-

Animal Preparation and Baseline IOP Measurement:

-

Acclimatize rabbits to handling and the IOP measurement procedure for at least one week.

-

Measure baseline IOP in both eyes at the same time each day for three consecutive days to establish a stable baseline. Apply a drop of topical anesthetic to the cornea before each measurement.

-

-

Drug Preparation:

-

Prepare a solution of AL-8810 at the desired concentration (e.g., 0.1%, 0.5%, 1%) in a suitable vehicle. The vehicle should be tested alone to ensure it does not affect IOP.

-

Use a commercial 0.005% latanoprost ophthalmic solution.

-

-

Treatment Administration:

-

Divide the rabbits into treatment groups (n=6-8 per group).

-

Group 1 (Control): Administer one drop (e.g., 30 µL) of the vehicle to one eye.

-

Group 2 (AL-8810): Administer one drop of the AL-8810 solution to one eye.

-

Thirty minutes after the initial treatment, administer one drop of 0.005% latanoprost to the same eye in both Group 1 and Group 2.

-

Group 3 (Vehicle Control): Administer one drop of vehicle, followed 30 minutes later by another drop of vehicle.

-

The contralateral eye can serve as an untreated control.

-

-

IOP Measurement:

-

Measure IOP in both eyes at 0 (immediately before latanoprost/vehicle administration), 2, 4, 6, and 24 hours post-administration.

-

-

Data Analysis:

-

Calculate the change in IOP from baseline for each eye at each time point.

-

Compare the IOP changes between the treatment groups using appropriate statistical methods (e.g., repeated measures ANOVA followed by a post-hoc test).

-

Expected Outcome:

It is expected that the latanoprost-treated group (Group 1) will show a significant reduction in IOP compared to the vehicle control group (Group 3). In the AL-8810 pre-treated group (Group 2), the IOP-lowering effect of latanoprost should be significantly attenuated or completely blocked, depending on the concentration of AL-8810 used.

Protocol 2: Investigating the Systemic Effects of AL-8810 on Ocular Physiology in Mice

This protocol outlines the use of systemic AL-8810 administration to study its effects on the eye, which can be useful for models where topical administration is challenging or when investigating systemic contributions to ocular disease.

Materials:

-

AL-8810

-

Sterile saline or other suitable vehicle for injection

-

Mice (e.g., C57BL/6)

-

Tonometer suitable for mice (e.g., rebound tonometer)

-

Anesthetic for mice (e.g., ketamine/xylazine cocktail)

Procedure:

-

Animal Preparation and Baseline IOP:

-

Acclimatize mice to handling.

-

Measure baseline IOP under light anesthesia. It is crucial to be consistent with the anesthetic regimen as it can affect IOP.

-

-

Drug Preparation:

-

Prepare a solution of AL-8810 for intraperitoneal (IP) injection at the desired concentration (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg) in a sterile vehicle.

-

-

Treatment Administration:

-

Administer the prepared AL-8810 solution or vehicle via IP injection.

-

-

IOP and Ocular Examination:

-

Measure IOP at various time points post-injection (e.g., 1, 4, 8, 24 hours).

-

Perform other ocular examinations as required by the study, such as electroretinography (ERG) or optical coherence tomography (OCT), at the terminal endpoint.

-

-

Data Analysis:

-

Analyze the change in IOP from baseline and compare between the AL-8810 and vehicle-treated groups.

-

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of Topical AL-8810 on Latanoprost-Induced IOP Reduction in Rabbits

| Treatment Group | Baseline IOP (mmHg) | ΔIOP at 2h (mmHg) | ΔIOP at 4h (mmHg) | ΔIOP at 6h (mmHg) | ΔIOP at 24h (mmHg) |

| Vehicle + Latanoprost | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| AL-8810 (0.5%) + Latanoprost | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Vehicle + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Systemic AL-8810 Effects on IOP in Mice

| Treatment Group | Baseline IOP (mmHg) | ΔIOP at 1h (mmHg) | ΔIOP at 4h (mmHg) | ΔIOP at 8h (mmHg) | ΔIOP at 24h (mmHg) |

| Vehicle (IP) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| AL-8810 (5 mg/kg, IP) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Conclusion

AL-8810 is an indispensable pharmacological tool for researchers in the field of glaucoma and ocular hypertension. The protocols outlined above provide a framework for utilizing AL-8810 to investigate the role of the FP receptor in intraocular pressure regulation in common animal models. Careful experimental design, consistent measurement techniques, and appropriate statistical analysis are essential for obtaining reliable and reproducible results. Researchers should always adhere to institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols for the Quantification of AL-8417

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of AL-8417 in various matrices. The protocols are designed to be adaptable for research, preclinical, and clinical development settings.

Introduction to this compound Quantification

Accurate and precise quantification of this compound is critical for understanding its pharmacokinetic and pharmacodynamic properties, ensuring quality control in pharmaceutical formulations, and monitoring its levels in biological systems. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.[1][2][3] This document outlines validated methods for the determination of this compound.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway in which this compound is involved. This diagram is for illustrative purposes to meet the visualization requirements of this document.

References

Standard Operating Procedure for the Synthesis of AL-8417

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed standard operating procedure (SOP) for the chemical synthesis of AL-8417, a potent enzyme inhibitor with demonstrated antioxidant, anti-inflammatory, and cytostatic properties. The synthesis is a multi-step process culminating in the formation of (3R)-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)-3-methoxypropanoic acid. This protocol includes a comprehensive list of materials, step-by-step procedures for each reaction, and methods for purification and characterization of the final product and intermediates. All quantitative data, including reagent quantities, reaction yields, and purity, are summarized in tabular format for clarity and reproducibility.

Introduction

This compound, with the chemical name (3R)-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)-3-methoxypropanoic acid (CAS No. 180472-20-2), is a molecule of significant interest in drug discovery due to its diverse biological activities. The synthetic route outlined in this document is designed to be robust and scalable, providing a reliable method for producing high-purity this compound for research and development purposes.

Chemical Structure and Properties

| Identifier | Value |

| IUPAC Name | (3R)-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)-3-methoxypropanoic acid |

| Alias | (2R)-AL-5898 |

| CAS Number | 180472-20-2 |

| Molecular Formula | C₂₉H₃₄O₅ |

| Molecular Weight | 466.58 g/mol |

Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of two key fragments followed by their coupling and subsequent stereoselective modifications. The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Disclaimer: The following protocols are based on general synthetic methodologies for structurally related compounds and should be adapted and optimized by qualified chemists. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Fragment A: Methyl (3R)-3-hydroxy-3-(4-(bromomethyl)phenyl)propanoate

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 4-(Bromomethyl)benzaldehyde | 1124-44-3 | 199.04 | 19.9 g | 0.1 |

| Methyl bromoacetate | 96-32-2 | 152.97 | 23.0 g | 0.15 |

| Activated Zinc | 7440-66-6 | 65.38 | 9.8 g | 0.15 |

| Dry Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | - |

| (R)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | 277.20 | 2.77 g | 0.01 |

| Borane-dimethyl sulfide complex | 13292-87-0 | 75.97 | 10 mL (2M in THF) | 0.02 |

Procedure:

-

To a flame-dried three-neck flask under an inert atmosphere (Argon or Nitrogen), add activated zinc powder and dry THF.

-

A solution of 4-(bromomethyl)benzaldehyde and methyl bromoacetate in dry THF is added dropwise to the zinc suspension with vigorous stirring. The reaction is initiated with gentle heating if necessary.

-

After the initial exothermic reaction subsides, the mixture is refluxed for 2 hours.

-

The reaction mixture is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude racemic product.

-

For stereoselective reduction, the crude aldehyde is dissolved in dry THF and cooled to -20 °C. (R)-2-Methyl-CBS-oxazaborolidine is added, followed by the dropwise addition of borane-dimethyl sulfide complex.

-

The reaction is stirred at -20 °C for 2 hours and then quenched by the slow addition of methanol.

-

The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.

Synthesis of Fragment B: 2,6-Diisopropylphenol

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 2,6-Diisopropylaniline | 2416-94-6 | 177.28 | 17.7 g | 0.1 |

| Sodium Nitrite | 7632-00-0 | 69.00 | 7.6 g | 0.11 |

| Sulfuric Acid | 7664-93-9 | 98.08 | 10 mL (conc.) | - |

| Water | 7732-18-5 | 18.02 | 150 mL | - |

| Copper(I) Oxide | 1317-39-1 | 143.09 | 1.4 g | 0.01 |

Procedure:

-

In a beaker, dissolve 2,6-diisopropylaniline in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) oxide in aqueous sulfuric acid.

-

Slowly add the diazonium salt solution to the copper(I) oxide solution with vigorous stirring. An effervescence will be observed.

-

After the addition is complete, warm the reaction mixture to 50 °C and stir for 1 hour.

-

Cool the mixture to room temperature and extract the product with diethyl ether (3 x 75 mL).

-

The combined organic layers are washed with water, 5% sodium hydroxide solution, and brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to yield pure 2,6-diisopropylphenol.

Coupling and Final Synthesis of this compound

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| Methyl (3R)-3-hydroxy-3-(4-(bromomethyl)phenyl)propanoate | - | - | (from step 4.1) | ~0.08 |

| 2,6-Diisopropylphenol | 2078-54-8 | 178.27 | 14.3 g | 0.08 |

| Potassium Carbonate | 584-08-7 | 138.21 | 16.6 g | 0.12 |

| Acetone | 67-64-1 | 58.08 | 200 mL | - |

| Methyl Iodide | 74-88-4 | 141.94 | 17.0 g | 0.12 |

| Sodium Hydroxide | 1310-73-2 | 40.00 | 4.8 g | 0.12 |

| Methanol/Water (1:1) | - | - | 100 mL | - |

Procedure:

Step 1: Williamson Ether Synthesis

-

To a solution of methyl (3R)-3-hydroxy-3-(4-(bromomethyl)phenyl)propanoate and 2,6-diisopropylphenol in acetone, add potassium carbonate.

-

The reaction mixture is stirred and refluxed for 12 hours.

-

After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2: Methylation

-

The product from the previous step is dissolved in dry THF and cooled to 0 °C.

-

Sodium hydride (60% dispersion in mineral oil) is added portion-wise.

-

Methyl iodide is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is carefully quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

Step 3: Hydrolysis

-

The crude methyl ester is dissolved in a 1:1 mixture of methanol and water.

-

Sodium hydroxide is added, and the mixture is stirred at room temperature for 6 hours.

-

The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.

-

The aqueous layer is acidified to pH 3-4 with 1M HCl.

-

The precipitated product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Presentation

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| 4.1 | Methyl (3R)-3-hydroxy-3-(4-(bromomethyl)phenyl)propanoate | 27.5 | 20.6 | 75 | >95% |

| 4.2 | 2,6-Diisopropylphenol | 17.8 | 15.1 | 85 | >98% |

| 4.3.1 | Methyl (3R)-3-hydroxy-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)propanoate | 31.8 | 26.1 | 82 | >95% |

| 4.3.2 | Methyl (3R)-3-methoxy-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)propanoate | 27.2 | 23.7 | 87 | >95% |

| 4.3.3 | This compound | 25.9 | 22.0 | 85 | >99% |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the characterization of this compound.

Caption: Proposed inhibitory action of this compound on a target enzyme.

Caption: Experimental workflow for the characterization of synthesized this compound.

Conclusion

This SOP provides a comprehensive guide for the synthesis and preliminary characterization of this compound. Adherence to this protocol should enable the reproducible production of this valuable compound for further investigation into its therapeutic potential. Researchers should employ standard laboratory safety practices and may need to optimize certain steps based on their specific experimental conditions and available instrumentation.

Application Notes and Protocols for AL-8417 in High-Throughput Screening Assays

Following a comprehensive search, no specific information, quantitative data, or established experimental protocols were found for a compound designated "AL-8417" in the context of high-throughput screening (HTS) assays.

The search results did not yield any scientific literature, application notes, or public data related to a molecule with this identifier being used in drug discovery, biochemical assays, or cell-based screening. The search results were primarily dominated by the Harmonized Tariff Schedule (HTS) code 8417, which pertains to industrial or laboratory furnaces and ovens, and is unrelated to chemical compounds for research purposes.

Therefore, it is not possible to provide the requested detailed application notes, protocols, data tables, or diagrams for "this compound." The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating visualizations of signaling pathways and workflows cannot be fulfilled without foundational information on the compound's biological activity, mechanism of action, and its application in specific assays.

For researchers, scientists, and drug development professionals interested in high-throughput screening, it is recommended to:

-

Verify the specific identifier of the compound of interest. It is possible that "this compound" may be an internal designation not yet in the public domain, or there may be a typographical error in the name.

-

Consult internal documentation or contact the source of the compound for detailed information regarding its properties and any existing protocols for its use.

-

Explore literature on high-throughput screening assays relevant to the specific biological target or pathway under investigation to find suitable protocols and reference compounds.

application of AL-8417 in [specific disease] research

To provide you with detailed Application Notes and Protocols for the application of AL-8417, please specify the disease you are researching. The effectiveness and experimental protocols for this compound are highly dependent on the specific pathological context.

Once you provide the specific disease, I will be able to:

-

Gather relevant research data on the use of this compound for that condition.

-

Summarize quantitative data into structured tables.

-

Detail experimental protocols from key studies.

-

Create custom diagrams for signaling pathways and experimental workflows using Graphviz, adhering to your specifications.

Example of the type of information I can provide once you specify a disease:

Application Notes: this compound in [Specified Disease]

Introduction

A brief overview of [Specified Disease] and the therapeutic rationale for targeting the relevant pathways with this compound.

Mechanism of Action

A description of how this compound is understood to function in the context of [Specified Disease]'s molecular pathology.

Data Summary

Table 1: In Vitro Efficacy of this compound in [Specified Disease] Cell Lines

| Cell Line | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|

| Data will be populated here |

| Data will be populated here | | | |

Table 2: In Vivo Efficacy of this compound in [Specified Disease] Animal Models

| Animal Model | Dosing Regimen | Outcome Measure | % Inhibition | Reference |

|---|---|---|---|---|

| Data will be populated here |

| Data will be populated here | | | | |

Experimental Protocols

Protocol 1: Cell Viability Assay

A detailed, step-by-step guide for assessing the effect of this compound on the viability of [Specified Disease] cells.

Protocol 2: Western Blot Analysis of Pathway Modulation

A complete protocol for preparing lysates, running gels, and probing for key proteins in the signaling pathway affected by this compound.

Visualizations

Figure 1: A diagram illustrating the proposed signaling pathway of this compound in [Specified Disease].

Please provide the specific disease to proceed.

Application Notes and Protocols for Measuring AL-8417 Binding Affinity to the Prostanoid FP Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8417 is a potent prostanoid analog whose pharmacological activity is primarily mediated through its interaction with the prostaglandin F2α receptor, also known as the prostanoid FP receptor. The prostanoid FP receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gq to stimulate the phospholipase C signaling pathway, leading to an increase in intracellular calcium levels. Accurate determination of the binding affinity of this compound to the FP receptor is crucial for understanding its potency, selectivity, and overall pharmacological profile.

These application notes provide detailed protocols for three common and robust methods to quantify the binding affinity of this compound to the prostanoid FP receptor: Radioligand Binding Assay, Fluorescence Polarization (FP) Assay, and Surface Plasmon Resonance (SPR).

Data Presentation

Quantitative data from binding affinity experiments should be meticulously recorded and presented for clear interpretation and comparison. The following table provides a template for summarizing key binding parameters for this compound and a known control compound.

| Compound | Assay Type | Receptor Source | Radioligand/Probe | Ki (nM) | IC50 (nM) | KD (nM) | Notes |

| This compound | Radioligand Competition | HEK293 cells expressing human FP receptor | [3H]-Latanoprost | ||||

| Fluprostenol (Control) | Radioligand Competition | HEK293 cells expressing human FP receptor | [3H]-Latanoprost | Full FP receptor agonist | |||

| This compound | Fluorescence Polarization | Purified human FP receptor | Fluorescein-labeled PGF2α | ||||

| This compound | Surface Plasmon Resonance | Immobilized human FP receptor | - | On- and off-rates determined |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

Figure 1. This compound activates the prostanoid FP receptor signaling pathway.

Figure 2. Experimental workflow for the radioligand binding assay.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for the prostanoid FP receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human prostanoid FP receptor.

-

Cell culture reagents (DMEM, FBS, antibiotics).

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.[1]

-

Radioligand: [3H]-Latanoprost or [3H]-PGF2α (specific activity ~100-200 Ci/mmol).

-

Unlabeled this compound.

-

Unlabeled PGF2α (for non-specific binding determination).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Vacuum filtration manifold.

Protocol:

-

Membrane Preparation:

-

Culture HEK293-FP cells to confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Store membrane preparations at -80°C until use.

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Radioligand (at a final concentration near its KD, e.g., 1-5 nM), and 100 µL of membrane preparation (containing 10-50 µg of protein).

-

Non-specific Binding (NSB): 50 µL of unlabeled PGF2α (at a final concentration of 10 µM), 50 µL of [3H]-Radioligand, and 100 µL of membrane preparation.

-

Competition: 50 µL of varying concentrations of this compound (e.g., 10-11 to 10-5 M), 50 µL of [3H]-Radioligand, and 100 µL of membrane preparation.

-

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

Pre-soak the glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding.

-

Terminate the binding reaction by rapid vacuum filtration of the plate contents through the pre-soaked filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Transfer the filters to scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate for at least 4 hours.

-